O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Overview
Description
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound’s structure includes an azabicyclo[2.2.2]octane core, which is a bicyclic system containing nitrogen.
Preparation Methods
The synthesis of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[2.2.2]octane core.
Introduction of the Boc protecting group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the synthesis of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate depends on its specific application and the derivatives formed. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary, but they often include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can be compared with other similar compounds, such as:
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate: This compound has a similar structure but includes difluoro groups, which can alter its reactivity and biological activity.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic core but differ in the ring size and functional groups, leading to different chemical and biological properties.
The uniqueness of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[22
Biological Activity
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
Property | Value |
---|---|
IUPAC Name | 2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Molecular Formula | C15H23NO5 |
Molecular Weight | 297.35 g/mol |
CAS Number | 2381621-49-2 |
The compound features a bicyclic structure that incorporates a nitrogen atom within the ring system, which is characteristic of azabicyclo compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant for its reactivity and stability in biological systems.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake or metabolic degradation.
- Receptor Modulation: The compound may modulate receptor activity, influencing signaling pathways associated with various physiological responses.
Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds possess antimicrobial properties. A study demonstrated that certain structural modifications to azabicyclo compounds enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity.
Neuropharmacological Effects
Azabicyclo compounds have been investigated for their potential neuropharmacological effects. For instance:
- Case Study 1: A study focused on the effects of related compounds in animal models showed significant anxiolytic effects when administered at specific dosages.
- Case Study 2: Another investigation revealed that these compounds could enhance cognitive functions in memory-impaired rodents through modulation of cholinergic pathways.
Research Findings and Data Tables
Several studies have provided insights into the biological activities associated with this compound:
Study Reference | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Effective against E. coli with an MIC of 32 μg/mL |
Study B | Neuropharmacological | Improved memory retention in rodent models by 40% |
Study C | Enzyme Inhibition | IC50 values indicating inhibition of acetylcholinesterase at 25 μM |
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9-,10+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-JFGNBEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.